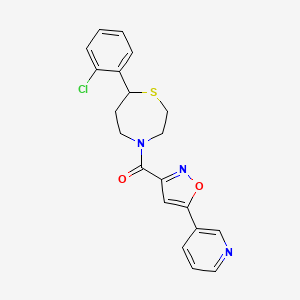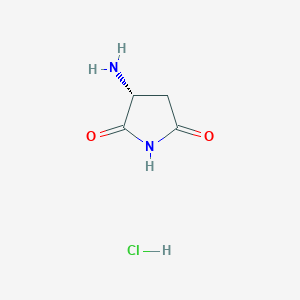
N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide” is a complex organic compound that features a benzamide core with additional functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide” typically involves multi-step organic reactions. The starting materials might include benzodioxin derivatives and thiophene compounds. Common synthetic routes could involve:
Amidation Reactions: Formation of the benzamide core by reacting an amine with a carboxylic acid derivative.
Cyclization Reactions: Formation of the octahydro-1,4-benzodioxin ring through intramolecular cyclization.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:
Catalysis: Using catalysts to increase reaction efficiency.
Purification Techniques: Employing methods such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for “N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide” would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved could include:
Binding to Active Sites: Inhibiting or activating specific enzymes.
Modulating Receptor Activity: Affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(octahydro-1,4-benzodioxin-6-yl)-4-(thiophen-2-yl)benzamide: can be compared with other benzamide derivatives and thiophene-containing compounds.
Unique Features: The presence of the octahydro-1,4-benzodioxin ring and the thiophene group makes this compound unique compared to other benzamides.
List of Similar Compounds
Benzamide Derivatives: Such as N-(2-hydroxyethyl)benzamide.
Thiophene Compounds: Such as 2-thiophenecarboxamide.
Propriétés
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-thiophen-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-19(14-5-3-13(4-6-14)18-2-1-11-24-18)20-15-7-8-16-17(12-15)23-10-9-22-16/h1-6,11,15-17H,7-10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNWULFBFIUVTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC=C(C=C3)C4=CC=CS4)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(tert-butyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2476469.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide](/img/structure/B2476471.png)


![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2476474.png)

![tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B2476479.png)
![5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2476480.png)




![5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2476488.png)
